3-Chloro-5-vinylpicolinonitrile
Description
3-Chloro-5-vinylpicolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with chloro, vinyl, and nitrile groups. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the vinyl group offers opportunities for polymerization or cycloaddition reactions. The nitrile moiety may contribute to hydrogen bonding or serve as a precursor for carboxylic acid derivatives.
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-chloro-5-ethenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2/c1-2-6-3-7(9)8(4-10)11-5-6/h2-3,5H,1H2 |
InChI Key |
NODLNVZYCFUFDM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(N=C1)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features and Properties
Below is a comparative table of 3-Chloro-5-vinylpicolinonitrile and related compounds, highlighting substituents, molecular weight, reactivity, and applications:
Detailed Comparisons
Substituent-Driven Reactivity
- 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile : The ethynyl group creates extended conjugation, making it suitable for optoelectronic materials. The propoxyphenyl group enhances lipophilicity, favoring organic solvent solubility. This contrasts with the vinyl group in the target compound, which lacks aromaticity but may participate in Diels-Alder reactions.
- 3-Chloro-5-(trifluoromethyl)picolinonitrile : The trifluoromethyl group is strongly electron-withdrawing, increasing electrophilicity at the chloro-substituted position. This enhances reactivity in nucleophilic aromatic substitution compared to the electron-neutral vinyl group.
- 3-Chloro-5-(dioxaborolanyl)picolinonitrile : The boronic ester enables Suzuki couplings, a property absent in the vinyl analogue. This makes it critical for constructing biaryl structures in drug discovery.
Solubility and Stability
- The hydroxymethyl group in 5-(Hydroxymethyl)picolinonitrile improves water solubility via hydrogen bonding, unlike the hydrophobic vinyl group. However, the hydroxymethyl group may oxidize to a carboxylic acid under acidic conditions.
- The trifluoromethyl group in imparts metabolic stability and resistance to oxidation, a trait valuable in bioactive molecules.
Notes and Limitations
Properties like solubility and reactivity are extrapolated based on substituent effects.
The trifluoromethyl and boronate derivatives have well-documented applications, while ethynyl and hydroxymethyl analogues require further exploration.
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